X-ray Evidence of Ortho-Phenyl Mimicry
X-ray crystallographic analysis confirms that the 2-oxabicyclo[2.1.1]hexane core, derivable from this building block, exhibits near-identical geometric parameters to an ortho-substituted phenyl ring. Specifically, the distance (d) and angle (φ1, φ2) between exit vectors are statistically indistinguishable, validating its use as a true structural mimetic [1]. This is in contrast to alternative saturated bioisosteres like bicyclo[1.1.1]pentane (BCP), which primarily mimic para-substitution patterns.
| Evidence Dimension | Geometric similarity of exit vectors |
|---|---|
| Target Compound Data | Exit vector distance (d) and angles (φ1, φ2) for 2-oxa-BCH derivative 5b: d = 3.12 Å, φ1 = 64°, φ2 = 60° |
| Comparator Or Baseline | Exit vector geometry for ortho-substituted phenyl analogue (valsartan): d = 3.05 Å, φ1 = 67°, φ2 = 60° |
| Quantified Difference | Δd = 0.07 Å; Δφ1 = -3°; Δφ2 = 0° |
| Conditions | Single-crystal X-ray diffraction analysis |
Why This Matters
This is the foundational evidence that justifies its selection; it proves the 2-oxa-BCH motif is a valid structural replacement for ortho-phenyl rings, a feature not shared by other common saturated bioisosteres.
- [1] Denisenko, A., Garbuz, P., Voloshchuk, N. M., Holota, Y., Al-Maali, G., Borysko, P., & Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(8), 1155–1163. View Source
